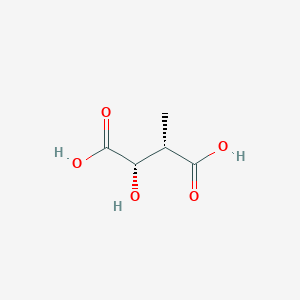
L-threo-3-methylmalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-threo-3-methylmalic acid is a threo-3-methylmalic acid that has (2S,3S)-configuration. It is an enantiomer of a D-threo-3-methylmalic acid.
Aplicaciones Científicas De Investigación
Biological Significance
L-threo-3-methylmalic acid has been shown to impact several biological processes:
- Metabolic Pathways : It is a crucial component in the metabolism of certain microorganisms and higher organisms. Its role in the methylaspartate cycle indicates its importance in energy production and carbon fixation .
- Antimicrobial Activity : The compound is found within the structures of antibiotics such as friulimicin and vicenistatin, highlighting its potential as a bioactive agent against various pathogens .
Cancer Research
Recent studies have indicated that this compound may influence cancer treatment strategies. For instance:
- Immune Modulation : Research has linked high levels of methylmalonic acid (a related compound) with weakened immune responses in lung cancer patients. This suggests that this compound could play a role in modulating immune cell activity and enhancing anti-tumor immunity .
- Case Studies : In a study involving CD8+ T cells, treatment with methylmalonic acid led to significant changes in gene expression related to immune activation, indicating that targeting these metabolic pathways may improve cancer therapies .
Metabolic Disorders
This compound has been studied for its potential role in metabolic disorders:
- Methylmalonic Acidemia : This condition is characterized by elevated levels of methylmalonic acid due to deficiencies in specific enzymes. Treatment strategies often include dietary modifications and supplementation with compounds like L-carnitine and vitamin B12, which can help manage symptoms .
Data Tables
Propiedades
Fórmula molecular |
C5H8O5 |
|---|---|
Peso molecular |
148.11 g/mol |
Nombre IUPAC |
(2S,3S)-2-hydroxy-3-methylbutanedioic acid |
InChI |
InChI=1S/C5H8O5/c1-2(4(7)8)3(6)5(9)10/h2-3,6H,1H3,(H,7,8)(H,9,10)/t2-,3-/m0/s1 |
Clave InChI |
NPYQJIHHTGFBLN-HRFVKAFMSA-N |
SMILES |
CC(C(C(=O)O)O)C(=O)O |
SMILES isomérico |
C[C@@H]([C@@H](C(=O)O)O)C(=O)O |
SMILES canónico |
CC(C(C(=O)O)O)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















